molecular formula C31H39NO4 B2507637 2-(adamantane-1-carbonyl)-1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 680603-94-5

2-(adamantane-1-carbonyl)-1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2507637
CAS No.: 680603-94-5
M. Wt: 489.656
InChI Key: CXOKDLVTETTXIM-UHFFFAOYSA-N
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Description

2-(adamantane-1-carbonyl)-1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C31H39NO4 and its molecular weight is 489.656. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Oxidative Carbonylation for Carbamate Formation : The oxidative carbonylation of 1-adamantylamine, a compound structurally related to the query, demonstrates the potential for synthesizing carbamates and ureas. This process is sensitive to reaction conditions such as temperature, pressure, and catalyst concentration, showcasing the compound's utility in synthesizing complex organic molecules (Maddinelli et al., 1987).

Antioxidant Properties : Research on diphenylmethane derivatives, including bromophenols synthesized from bis(3,4-dimethoxyphenyl)methanone, reveals significant antioxidant activity. These findings suggest that similar compounds, potentially including the one , could be explored for their antioxidant capabilities (Balaydın et al., 2010).

Benzylisoquinoline Alkaloids : The isolation of new benzylisoquinoline alkaloids from natural sources and their structural elucidation highlights the importance of such compounds in medicinal chemistry and natural product synthesis (Pudjiastuti et al., 2010).

Potential Applications

Anti-Tuberculosis Activity : Compounds with structural features similar to the query, such as N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives, exhibit promising anti-tuberculosis activity. This indicates the potential for similar compounds to be explored for antimicrobial properties (Bai et al., 2011).

Mechanism of Action

Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets. The adamantyl group is known to improve lipophilicity and membrane permeability of drug molecules .

Safety and Hazards

The safety and hazards of this compound would depend on various factors, including its reactivity, toxicity, and potential to bioaccumulate. Without specific data, it’s hard to make accurate predictions .

Future Directions

The study of adamantyl-containing compounds is a vibrant field due to their unique properties . This particular compound could potentially be explored for various applications, depending on its physical and chemical properties, as well as its biological activity.

Properties

IUPAC Name

1-adamantyl-[1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H39NO4/c1-4-20-5-7-25(8-6-20)36-19-27-26-15-29(35-3)28(34-2)14-24(26)9-10-32(27)30(33)31-16-21-11-22(17-31)13-23(12-21)18-31/h5-8,14-15,21-23,27H,4,9-13,16-19H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOKDLVTETTXIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C45CC6CC(C4)CC(C6)C5)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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